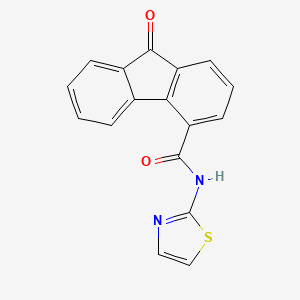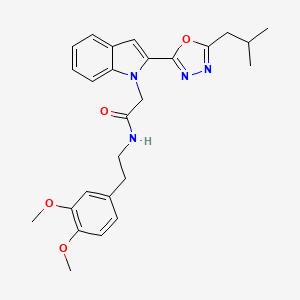![molecular formula C24H19ClN4O5 B2491468 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 923123-17-5](/img/no-structure.png)
2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of chemicals known for their complex molecular structures and potential biochemical applications. While specific studies directly addressing this compound are limited, related research on structurally similar compounds provides insight into synthesis methods, molecular structure analysis, and chemical and physical properties.
Synthesis Analysis
The synthesis of structurally complex molecules like this compound typically involves multi-step chemical reactions, starting from simpler precursors. Related research outlines synthesis processes involving coupling reactions, condensation, and functional group transformations (Xiong Jing, 2011). For instance, similar pyrimidine derivatives have been synthesized using key intermediates like 5-fluorouracil and various amides and esters through carbodiimide-mediated coupling reactions, highlighting a common approach in synthesizing such complex molecules.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and X-ray crystallography. These techniques provide detailed information on the compound's electronic and spatial configuration, crucial for understanding its chemical behavior and interactions. The crystal structure analysis of related compounds has revealed specific bonding patterns and stereochemistry, which are essential for the compound's biological activity and chemical properties (Pei Huang et al., 2020).
Chemical Reactions and Properties
Chemical properties of pyrido[3,2-d]pyrimidin derivatives involve their reactivity towards various chemical agents, showcasing their potential in synthesizing further chemical entities or their utility in biochemical applications. The reactions often explore the compound's electrophilic and nucleophilic centers, leading to a wide range of chemical transformations, such as nucleophilic substitution reactions or the formation of new heterocyclic systems (B. Janardhan et al., 2014).
科学的研究の応用
Synthesis and Biological Evaluation
Central Nervous System Depressant Activity : One study involved the synthesis of related compounds, exploring their sedative actions. Although not directly mentioning the specified compound, this research highlights the broader chemical class's potential for central nervous system applications (Manjunath et al., 1997).
Anticancer Activity : Another study focused on derivatives of similar pyrimidinones, investigating their anticancer activity against a variety of cancer cell lines. The findings suggest that structural analogs of the specified compound may hold potential as anticancer agents (Al-Sanea et al., 2020).
Anti-Inflammatory and Analgesic Agents : Research into novel benzodifuranyl derivatives, including 1,3,5-triazines and oxadiazepines, indicates potential anti-inflammatory and analgesic properties. This suggests the compound's framework might be beneficial in designing new therapeutics for inflammation and pain management (Abu‐Hashem et al., 2020).
Anti-Lung Cancer Activity : A related study on fluoro-substituted benzo[b]pyran derivatives outlines the potential for anti-lung cancer activity, emphasizing the compound's relevance in oncology research (Hammam et al., 2005).
Synthesis and Characterization for Potential Therapeutic Applications : The synthesis and characterization of related compounds, focusing on their potential therapeutic applications, highlight the chemical's versatility and promise in medicinal chemistry (Jing, 2011).
特性
CAS番号 |
923123-17-5 |
|---|---|
製品名 |
2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide |
分子式 |
C24H19ClN4O5 |
分子量 |
478.89 |
IUPAC名 |
2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
InChI |
InChI=1S/C24H19ClN4O5/c25-16-5-3-15(4-6-16)13-29-23(31)22-18(2-1-9-26-22)28(24(29)32)14-21(30)27-17-7-8-19-20(12-17)34-11-10-33-19/h1-9,12H,10-11,13-14H2,(H,27,30) |
InChIキー |
BIAUNDQYAFRLCL-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C4=C(C(=O)N(C3=O)CC5=CC=C(C=C5)Cl)N=CC=C4 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)hexanamide](/img/structure/B2491388.png)

![3-allyl-5-ethoxy-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2491393.png)
![(5-Chloro-2-methoxyphenyl)-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2491394.png)
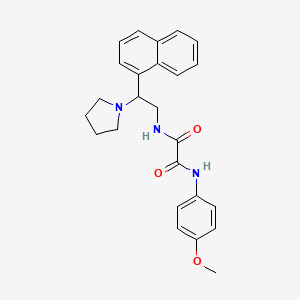
![6-Acetyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2491397.png)
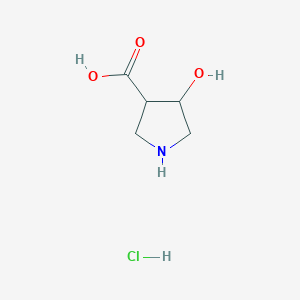
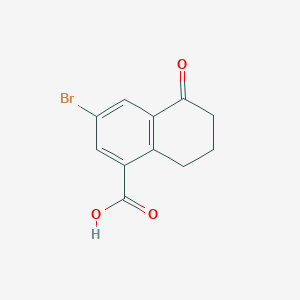
![N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-5-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B2491401.png)
